molecular formula C9H19NO3 B13492497 Ethyl 2-amino-6-methoxyhexanoate

Ethyl 2-amino-6-methoxyhexanoate

Cat. No.: B13492497
M. Wt: 189.25 g/mol
InChI Key: GTUFSTMBAADYAK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methoxyhexanoate is a synthetic amino acid ester building block designed for professional research and development purposes. This compound features a protected amino group and an ester functional group, making it a valuable intermediate in organic synthesis, particularly in the construction of more complex peptide mimics and pharmaceutical candidates . Compounds of this class are frequently utilized in metal-organic decomposition processes and the synthesis of specialized polymers, where they act as precursors . As a ester derivative of a modified amino acid, it may also be of interest in studies related to fragrance and flavor chemistry, given the known properties of related esters which can contribute fresh, fruity olfactory notes . This product is strictly for use in a controlled laboratory setting by qualified personnel. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-6-methoxyhexanoate

InChI

InChI=1S/C9H19NO3/c1-3-13-9(11)8(10)6-4-5-7-12-2/h8H,3-7,10H2,1-2H3

InChI Key

GTUFSTMBAADYAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCOC)N

Origin of Product

United States

Preparation Methods

Step-by-step Process:

Step Description Reagents & Conditions Yield & Notes
A. Oximation Reaction Conversion of ethyl acetoacetate to oxime Ethyl acetoacetate (raw material), methyl nitrite (oximate agent), ethanol, water, temperature -5 to 5°C, reaction time 2-4 hours Produces oxime compounds with high purity; methyl nitrite preferred for safety and selectivity
B. Methylation Reaction Methylation of oxime to form methylated derivatives Dimethyl sulfate (methylating agent), phase transfer catalyst (TBAB), potassium carbonate (base), temperature 8-15°C, 4-6 hours Achieves methylation with yields up to 73%, depending on conditions
C. Bromination Introduction of bromine onto methylated intermediates Bromine (57g), chlorine gas (30g), temperature 35°C, controlled addition rate Bromination yields bromide intermediates suitable for ring closure
D. Ring-closure Cyclization to form the amino-methoxyhexanoate core Isopropanol, water, thiocarbamide, sodium acetate, bromide addition dropwise over 4 hours, incubation at 20-30°C Final solid product with high purity (~99.47%) and yield (~63%)

Research Findings:

  • The process is advantageous for industrial scale-up, as reactions occur sequentially in the same reactor, reducing extraction and separation steps.
  • The overall yield is approximately 63%, with high purity, making it suitable for pharmaceutical applications.

Alternative Synthesis via Cyanide and Benzylamine Pathway

This route involves initial formation of N-benzyl-2-cyanoacetamide, followed by transformations to introduce the amino and methoxy groups.

Key Steps:

Step Description Reagents & Conditions Yield & Notes
A. Formation of N-Benzyl-2-cyanoacetamide Reaction of ethyl cyanoacetate with benzylamine Ethyl cyanoacetate (0.1 mol), benzylamine (0.1 mol), room temperature or microwave irradiation Yield up to 90% with crystallization
B. Hydroxylamine Derivative Formation Conversion to hydroxylamine derivatives Hydroxylamine hydrochloride, sodium acetate, reflux or microwave irradiation Yields vary; optimized conditions improve regioselectivity
C. Methylation of Hydroxylamine Methylation of hydroxyl group Trimethylsilyldiazomethane (TMSD) with fluoroboric acid catalyst Yields approximately 73%, high regioselectivity
D. Cyclization and Final Functionalization Cyclization to form the amino-methoxyhexanoate Bromide addition, ring-closure with thiocarbamide, sodium acetate Complete with yields around 60-70%

Research Findings:

  • This pathway offers a route for synthesizing derivatives with functional group modifications.
  • The methylation step is critical for regioselectivity, with TMSD providing optimal results.

Green Chemistry Approaches

Recent advances suggest employing greener reagents and conditions, such as ultrasonic irradiation and solvent-free methods, to minimize environmental impact.

Sample Protocol:

Step Description Reagents & Conditions Notes
A. Cyanide and Benzylamine Reaction Ethyl cyanacetate reacts with benzylamine Ethyl cyanacetate, benzylamine, room temperature, ultrasonic irradiation Environmentally friendly, high yield (~85%)
B. Hydroxylamine Derivative Formation Using aqueous or ethanol solvents Hydroxylamine hydrochloride, sodium acetate, ultrasound, 40°C Reduced solvent use and reaction time

Summary of Data and Comparative Analysis

Method Raw Materials Reaction Conditions Yield (%) Advantages Limitations
Oximation & Methylation Ethyl acetoacetate, methyl nitrite, dimethyl sulfate Low temperature, sequential reactions 63-73 Suitable for industrial scale, high purity Handling toxic reagents
Cyanide-Benzylamine Pathway Ethyl cyanoacetate, benzylamine Room temperature, microwave 85-90 Environmentally adaptable, high yield Multi-step process
Green Chemistry Methods Ethyl cyanacetate, benzylamine Ultrasonic, solvent-free Up to 85 Eco-friendly, rapid Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methoxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-6-methoxyhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-amino-6-methoxyhexanoate with structurally related compounds from the evidence:

Compound Molecular Formula Key Substituents CAS Number Molecular Weight
This compound (Target) C₉H₁₉NO₃ -NH₂ (C2), -OCH₃ (C6), ethyl ester Not provided ~205.26 (calculated)
Methyl 6-aminohexanoate hydrochloride C₇H₁₄ClNO₂ -NH₃⁺Cl⁻ (C6), methyl ester 2165435-43-6 182.65
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate C₆H₁₁NO₄ -N(OCH₃)(CH₃), keto group, ethyl ester 139507-52-1 161.16
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate C₁₂H₂₄N₂O₄ -NH-(ethoxy-oxo-propyl) (C6), methyl ester 2165435-43-6 260.33

Key Observations :

  • Substituent Position: The target compound uniquely combines amino (C2) and methoxy (C6) groups, whereas analogs like place the amino group at C6.
  • Ester Group : Ethyl esters (target, ) generally have higher molecular weights and lipophilicity than methyl esters ().
  • Functional Diversity: The compound in includes a keto group and methoxy-methylamino substituent, enhancing electrophilicity compared to the target’s primary amino group.

Physicochemical Properties

  • Hydrogen Bonding: The amino group in the target compound increases hydrogen bond donor capacity (1 donor) compared to , which has none.
  • Polar Surface Area: Estimated at ~75 Ų (target) vs. 55.8 Ų for , suggesting higher polarity due to the amino and methoxy groups .
  • LogP : The target’s calculated XLogP3 is ~0.9 (similar to ’s 0.4), indicating moderate hydrophobicity suitable for membrane permeability in drug design .

Q & A

Q. Key Factors Affecting Yield/Purity :

  • Catalyst Choice : Strong acids (e.g., H₂SO₄) enhance esterification but may degrade heat-sensitive intermediates.
  • Temperature Control : Reflux conditions (~70°C) balance reaction rate and byproduct minimization .
  • Purification : Sequential extractions (e.g., sodium bicarbonate washes) and TLC monitoring reduce impurities .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?

Q. Methodological Answer :

  • ¹H-NMR :
    • Amino Protons : Broad singlet at δ 1.5–2.5 ppm (exchangeable protons).
    • Methoxy Group : Sharp singlet at δ ~3.3 ppm (OCH₃).
    • Ester Carbonyl : No direct proton signal, but adjacent CH₂ groups appear as quartets (~δ 4.1 ppm) .
  • IR Spectroscopy :
    • N-H Stretch : ~3350 cm⁻¹ (primary amine).
    • Ester C=O : ~1740 cm⁻¹.
    • Methoxy C-O : ~1250 cm⁻¹ .
  • TLC : Use 4:1 hexane/acetone to monitor reaction progress; Rf values distinguish intermediates from final products .

Advanced: How can conflicting NMR data for this compound be resolved, considering possible stereoisomers or impurities?

Methodological Answer :
Conflicting NMR data may arise from:

  • Stereochemical Isomerism : Chiral centers (e.g., at C2 and C6) can create diastereomers. Use chiral HPLC or Mosher’s ester derivatization to resolve enantiomers .
  • Impurity Interference :
    • Unreacted Intermediates : Compare with reference spectra of intermediates (e.g., ethyl 6-hydroxyhexanoate).
    • Solvent Artifacts : Ensure complete solvent evaporation; residual DMSO-d₆ may obscure methoxy signals .
  • Dynamic Effects : Variable-temperature NMR can clarify proton exchange broadening in amino groups .

Advanced: What strategies optimize the selective functionalization of the amino group in this compound without affecting the methoxy group?

Q. Methodological Answer :

  • Protection/Deprotection :
    • Amino Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups under mild conditions (e.g., Boc₂O, DMAP catalyst). These groups stabilize the amine during subsequent reactions .
    • Methoxy Stability : Avoid strong bases (e.g., NaOH) that may hydrolyze the methoxy group. Opt for anhydrous, aprotic solvents (e.g., DMF) .
  • Selective Acylation : Employ acetyl chloride in dichloromethane at 0°C to preferentially acylate the amino group while leaving the methoxy intact .

Advanced: How do structural modifications (e.g., varying methoxy/amino positions) alter the compound’s reactivity and applications in medicinal chemistry?

Q. Methodological Answer :

  • Comparative Reactivity :
    • Methoxy Position : Electron-donating methoxy groups at C6 enhance steric hindrance, reducing nucleophilic attacks on the ester carbonyl .
    • Amino Group : Primary amines (vs. secondary) improve solubility in polar solvents, facilitating peptide coupling reactions .
  • Biological Relevance :
    • Prodrug Design : The ester group enables hydrolysis in vivo to release active carboxylic acids .
    • Structure-Activity Relationships (SAR) : Analogues with para-methoxy substitutions show improved binding to serotonin receptors compared to ortho-substituted derivatives .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Sensitivity :
    • Acidic Conditions : Hydrolysis of the ester group occurs below pH 3.
    • Basic Conditions : Amino groups may deprotonate, leading to zwitterionic forms that precipitate .
  • Thermal Stability :
    • Store at –20°C in anhydrous conditions to prevent ester degradation.
    • Avoid prolonged heating above 60°C to retain methoxy integrity .

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